The synthesis of Aramchol has been explored through multiple methods aimed at improving efficiency and product quality. One notable method involves the acylation of cholic acid using mesyl chloride or tosyl chloride to protect the 3-hydroxy group, followed by a series of reactions including:
This method emphasizes high yield and scalability while minimizing impurities that complicate purification processes .
The molecular structure of Aramchol can be represented as follows:
The structure features a bile acid backbone with an amide linkage to an arachidyl group, which contributes to its unique biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets .
Aramchol undergoes several chemical reactions that are critical for its synthesis and function:
These reactions are carefully controlled to optimize yield and minimize the formation of unwanted byproducts .
Aramchol exerts its pharmacological effects primarily through the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. By downregulating SCD1 expression in hepatic cells, Aramchol reduces the synthesis of monounsaturated fatty acids, leading to decreased lipid accumulation in the liver.
This mechanism has been demonstrated in various studies where Aramchol administration resulted in significant reductions in liver fat content and fibrosis markers in animal models. Additionally, it promotes cholesterol efflux and modulates gene expressions related to lipid metabolism .
Aramchol is primarily being investigated for its therapeutic applications in liver diseases, particularly:
Furthermore, ongoing research aims to explore additional applications in metabolic disorders linked to lipid dysregulation .
Aramchol (arachidyl amido cholanoic acid) originated from research into novel compounds for cholesterol gallstone dissolution. Initial investigations focused on fatty acid-bile acid conjugates as a strategy to enhance cholesterol solubility in bile. Researchers hypothesized that conjugating a bile acid with a fatty acid would yield molecules combining the cholesterol-solubilizing properties of phospholipid components with the enterohepatic cycling advantages of bile acids. This led to the creation of a synthetic family termed Fatty Acid-Bile Acid Conjugates [2].
Early in vitro studies demonstrated that FABACs with longer acyl chains (C16-C22) potently inhibited cholesterol crystallization in model and native human biles. At 5 mM, these conjugates almost completely prevented crystallization for 21 days. Crucially, animal studies revealed an unexpected secondary effect: ingested FABACs, particularly arachidic acid (C20) conjugated to cholic acid, significantly reduced liver fat infiltration in rodents fed lithogenic diets, independent of gallstone prevention. This serendipitous discovery shifted the therapeutic focus towards fatty liver disorders, specifically non-alcoholic fatty liver disease and its inflammatory subtype, non-alcoholic steatohepatitis [2] [3].
The rationale for developing Aramchol for fatty liver diseases stemmed from the unmet need for safe, effective pharmacological agents. Given the intimate link between hepatic steatosis, insulin resistance, and dyslipidemia in metabolic syndrome, Aramchol’s dual impact on lipid metabolism—observed as reduced hepatic triglyceride accumulation and improved metabolic parameters in preclinical models—positioned it as a promising candidate. Its composition from endogenous compounds (cholic acid and arachidic acid) further suggested a favorable tolerability profile, supporting its progression into clinical development [3] [5] [7].
Table 1: Key Milestones in Aramchol Development
Time Period | Development Phase | Key Finding or Action |
---|---|---|
Early 2000s | Preclinical Discovery | FABACs synthesized and shown to inhibit cholesterol crystallization in vitro and in vivo; Aramchol identified for reducing hepatic steatosis in animal models [2] [9] |
2003–2008 | Mechanism Elucidation | Demonstrated oral Aramchol prevents/reverses diet-induced fatty liver in rodents; linked to metabolic improvements [3] |
2014 | Clinical Proof-of-Concept | Phase 2a trial (NCT01094158) showed significant liver fat reduction in humans with non-alcoholic fatty liver disease after 3 months [5] |
2019 onward | Advanced Clinical Development | Phase 2b (ARMOR trial) and Phase 3 (ARREST trial, NCT04104321) initiated for non-alcoholic steatohepatitis with fibrosis [6] [7] |
Aramchol is classified as a first-in-class synthetic Fatty Acid-Bile Acid Conjugate. Structurally, it consists of a saturated 20-carbon fatty acid chain (arachidic acid) linked via a stable amide bond to the 3β-hydroxyl position of the bile acid cholic acid (3β-arachidyl amido, 7α,12α-dihydroxy-5β-cholan-24-oic acid). This conjugation yields a molecule with a molecular weight of 702.118 g/mol and the chemical formula C₄₄H₇₉NO₅ [3].
FABACs constitute a distinct pharmacological class. Unlike conventional bile acid therapeutics (e.g., ursodeoxycholic acid or obeticholic acid), which are either naturally occurring or semi-synthetic bile acid derivatives, FABACs are fully synthetic hybrids. The amide bond in Aramchol is critical for its metabolic stability and resistance to bacterial deconjugation in the intestine, ensuring intact absorption and efficient enterohepatic cycling. Pharmacokinetic studies in hamsters confirmed that FABACs are absorbed, detectable in portal and systemic blood, and actively secreted into bile at concentrations 2–3 times higher than blood levels. This hepatotropic distribution is essential for its liver-targeted effects [2] [3].
Among FABACs, Aramchol’s efficacy is chain-length dependent. Early screening showed conjugates with longer fatty acid chains (C16-C22) exhibited superior anti-crystallization and anti-steatotic effects compared to shorter chains (C6-C14). Arachidic acid (C20) was selected as optimal, balancing potency with physicochemical properties. Functionally, Aramchol differs from other liver-directed agents (e.g., farnesoid X receptor agonists or peroxisome proliferator-activated receptor gamma agonists) by primarily targeting enzymes involved in fatty acid desaturation and cholesterol transport, rather than nuclear receptors [2] [7] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7